molecular formula C13H15N5O2 B2772831 ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate CAS No. 1232824-04-2

ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate

Cat. No.: B2772831
CAS No.: 1232824-04-2
M. Wt: 273.296
InChI Key: ZULKJSVYEPDLEU-OQLLNIDSSA-N
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Description

Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a benzyl group, a carbamoyl group, and an imidoformate moiety attached to the triazole ring

Properties

IUPAC Name

ethyl (1E)-N-(3-benzyl-5-carbamoyltriazol-4-yl)methanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-2-20-9-15-13-11(12(14)19)16-17-18(13)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,14,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULKJSVYEPDLEU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(N=NN1CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=N/C1=C(N=NN1CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.

    Carbamoylation: The carbamoyl group can be introduced by reacting the triazole derivative with an isocyanate, such as phenyl isocyanate, under appropriate conditions.

    Esterification: The final step involves the esterification of the triazole derivative with ethyl chloroformate in the presence of a base, such as triethylamine, to form the ethyl ester.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carbamoyl groups can be replaced by other functional groups using appropriate nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and bases (e.g., triethylamine, sodium hydroxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate may exhibit activity against various pathogens due to the presence of the triazole ring, which is a common feature in antifungal agents.
  • Anti-inflammatory Effects :
    • Research indicates that triazole derivatives can possess anti-inflammatory properties. The incorporation of the carbamoyl group in the structure may enhance these effects, making it a candidate for developing new anti-inflammatory drugs.
  • Cancer Treatment :
    • Triazole derivatives are also being investigated for their potential in oncology. They can interfere with cancer cell proliferation and may be used as part of combination therapies to enhance efficacy against resistant cancer types.

Agricultural Applications

  • Herbicidal Activity :
    • This compound has been identified as having herbicidal properties. Its structural similarity to other known herbicides allows it to inhibit specific plant growth pathways effectively.
  • Pesticide Development :
    • The compound's potential as an active ingredient in pesticide formulations could provide a new avenue for crop protection strategies that minimize environmental impact while maintaining efficacy against pests.

Case Studies and Research Findings

StudyFocusFindings
Patent EP0974587B1Herbicidal CompositionDemonstrated that 1-substituted triazoles can effectively control weed growth in agricultural settings .
Patent CA2816639A1Cardiovascular DisordersExplored the use of benzyl-substituted carbamates for treating cardiovascular diseases, indicating a broader therapeutic potential for triazole derivatives .
Research ArticleAntimicrobial PropertiesFound that triazole compounds exhibit significant antimicrobial activity against various bacterial strains .

Mechanism of Action

The mechanism of action of ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of the compound to these enzymes can lead to the inhibition of their catalytic activity, resulting in altered metabolic pathways.

Comparison with Similar Compounds

Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate can be compared with other similar triazole derivatives, such as:

    1-Benzyl-4-carbamoyl-1H-1,2,3-triazole: This compound lacks the ethyl ester group and imidoformate moiety, making it less versatile in certain chemical reactions.

    Ethyl (1-benzyl-1H-1,2,3-triazol-4-yl)carbamate: This compound has a different substitution pattern on the triazole ring, which may result in different chemical and biological properties.

    1-Benzyl-4-phenyl-1H-1,2,3-triazole: The presence of a phenyl group instead of a carbamoyl group can significantly alter the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to other triazole derivatives.

Biological Activity

Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores its biological activity, including antimicrobial properties, herbicidal effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₅N₅O₂
Molecular Weight273.29 g/mol
CAS Number1232824-04-2

This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds within this class can effectively inhibit the growth of various bacteria and fungi. For instance:

  • Antibacterial Effects : this compound has demonstrated activity against strains such as Staphylococcus aureus and Escherichia coli. These findings align with those of other triazole derivatives that have been reported to possess similar antibacterial properties .
  • Antifungal Properties : The compound has also shown efficacy against fungal pathogens, which is crucial for agricultural applications where fungal infections can severely affect crop yields.

Herbicidal Activity

The herbicidal potential of this compound has been explored in various studies. Triazole derivatives are often utilized in agricultural chemistry due to their ability to inhibit specific enzymes in plants:

  • Mechanism of Action : The herbicidal activity is primarily attributed to the inhibition of biosynthetic pathways critical for plant growth. This includes interference with the synthesis of nucleic acids and proteins .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in both antimicrobial and herbicidal applications:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by Saadeh et al. (2010) demonstrated that triazole derivatives exhibited significant inhibition against Mycobacterium strains, suggesting potential for use in treating infections .
  • Agricultural Application :
    • Research on herbicidal compositions containing triazole derivatives showed effective control over weed species in controlled environments. The application rates and efficacy varied based on environmental conditions and specific plant species targeted.

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